

Application of Ulex europaeus Lectin I (UEA I) for H Antigen Detection

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Compound of Interest

Compound Name: NF864

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Application Notes

Introduction

Ulex europaeus agglutinin I (UEA I) is a lectin isolated from the seeds of the common gorse plant. It is a dimeric glycoprotein with a molecular weight of approximately 63 kDa.[1] UEA I exhibits high binding specificity for α -L-fucose residues, particularly the terminal α -1,2 linked fucose found in the H blood group antigen.[1][2] This specificity makes UEA I an invaluable tool in various biological and biomedical research applications for the detection and characterization of the H antigen and fucosylated glycoconjugates. The H antigen is a precursor to the A and B antigens of the ABO blood group system and is also expressed on the surface of vascular endothelial cells.[3]

Principle of H Antigen Detection

The detection of the H antigen by UEA I is based on the specific recognition and binding of the lectin to the terminal α -1,2-fucosylated galactose residue of the H antigen oligosaccharide chain. This interaction can be visualized and quantified using various detection methods, depending on the experimental setup. Labeled UEA I (e.g., with fluorophores, enzymes, or biotin) allows for direct detection, while unlabeled UEA I can be detected using a specific primary antibody followed by a labeled secondary antibody. The strength of UEA I binding is highest for cells with the highest density of H antigen, such as blood group O erythrocytes.[3][4]

Applications

- **Blood Grouping and Hematology:** UEA I is widely used in blood banking to identify the H antigen on red blood cells, which is crucial for differentiating blood groups.[3][4] It can distinguish group O cells (highest H antigen expression) from other blood groups and is essential for identifying rare Bombay (Oh) phenotypes, which lack the H antigen.[5]
- **Vascular Biology:** UEA I is a well-established marker for human vascular endothelial cells.[1] It can be used to identify and isolate endothelial cells from various tissues for in vitro studies, investigate angiogenesis, and characterize vascular tumors.[1][6]
- **Cancer Research:** Altered fucosylation is a common feature of cancer cells. UEA I can be used to study changes in H antigen expression in tumors, which may correlate with malignancy and metastasis. It has been used to differentiate between angiosarcomas and epithelial tumors.[1]
- **Glycobiology:** UEA I serves as a specific probe for studying the structure and function of fucosylated glycans in various biological processes.

Quantitative Data

While precise dissociation constants (K_d) for the UEA I-H antigen interaction are not readily available in the literature, semi-quantitative data from hemagglutination inhibition assays provide insights into its binding specificity.

Ligand	Relative Inhibitory Potency	Notes
H type 2 trisaccharide (Fuca1,2Galβ1,4GlcNAc)	High	The primary target of UEA I.[2]
H type 1 trisaccharide (Fuca1,2Galβ1,3GlcNAc)	Low	Approximately 400 times less inhibitory than H type 2.[2]
Fuca1,2Gal disaccharide	Moderate	Approximately 200 times less inhibitory than the H type 2 trisaccharide.[2]
L-fucose	Low	The monosaccharide has the lowest binding affinity.
α(1,3) or α(1,6)-linked fucose	Very Low / None	UEA I shows poor to no binding to these linkages.[1]

Application	Recommended UEA I Concentration	Notes
Immunohistochemistry (IHC)	2 - 20 µg/mL	Optimal concentration should be determined by titration.[7]
Flow Cytometry (FC)	0.5 - 10 µg/mL	For fluorescently conjugated UEA I.[8]
Western Blotting (WB)	2 - 20 µg/mL	For biotinylated UEA I.[7]
Hemagglutination Assay	Titer ~1:16 with O group cells	Dependent on the specific activity of the lectin preparation.
Endothelial Cell Isolation	Variable	Depends on the concentration of UEA I coupled to magnetic beads.

Experimental Protocols

Immunohistochemistry (IHC) for H Antigen Detection in Paraffin-Embedded Tissues

This protocol describes the detection of H antigen in formalin-fixed, paraffin-embedded tissue sections using a biotinylated UEA I lectin and a streptavidin-peroxidase detection system.

Materials:

- Formalin-fixed, paraffin-embedded tissue sections on slides
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
- Phosphate Buffered Saline (PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Biotinylated Ulex europaeus lectin I (UEA I)
- Streptavidin-Horseradish Peroxidase (HRP) conjugate
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

Protocol:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
 - Rinse with distilled water.
- Antigen Retrieval (if necessary):

- Heat slides in antigen retrieval solution at 95-100°C for 20 minutes.
- Allow slides to cool to room temperature (approximately 20 minutes).
- Rinse with PBS.
- Blocking:
 - Incubate sections with blocking buffer for 30 minutes at room temperature to block non-specific binding sites.
- Lectin Incubation:
 - Dilute biotinylated UEA I to an optimal concentration (e.g., 5-10 µg/mL) in blocking buffer.
 - Apply the diluted lectin to the sections and incubate for 60 minutes at room temperature in a humidified chamber.
- Washing:
 - Rinse slides with PBS (3 x 5 minutes).
- Detection:
 - Incubate sections with Streptavidin-HRP conjugate (prepared according to the manufacturer's instructions) for 30 minutes at room temperature.
 - Rinse slides with PBS (3 x 5 minutes).
- Substrate Reaction:
 - Prepare and apply the DAB substrate solution to the sections.
 - Monitor the color development under a microscope (typically 2-10 minutes).
 - Stop the reaction by rinsing with distilled water.
- Counterstaining:

- Counterstain with hematoxylin for 30-60 seconds.
- Rinse with tap water.
- Dehydration and Mounting:
 - Dehydrate sections through a graded ethanol series and xylene.
 - Mount with a permanent mounting medium.

Flow Cytometry for H Antigen Detection on Cell Surfaces

This protocol outlines the procedure for staining cell suspensions with a fluorescently-conjugated UEA I for analysis by flow cytometry.

Materials:

- Single-cell suspension
- Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- FITC-conjugated Ulex europaeus lectin I (FITC-UEA I)
- Propidium Iodide (PI) or other viability dye (optional)
- Flow cytometer

Protocol:

- Cell Preparation:
 - Prepare a single-cell suspension from cultured cells or tissues.
 - Wash the cells once with cold flow cytometry staining buffer.
 - Resuspend the cells to a concentration of 1×10^6 cells/mL in staining buffer.
- Lectin Staining:

- Aliquot 100 μ L of the cell suspension into flow cytometry tubes.
- Add FITC-UEA I to a final concentration of 1-5 μ g/mL.
- Incubate for 30 minutes at 4°C in the dark.
- Washing:
 - Wash the cells twice with 2 mL of cold staining buffer by centrifugation at 300 x g for 5 minutes.
- Resuspension:
 - Resuspend the cell pellet in 500 μ L of staining buffer.
- Viability Staining (Optional):
 - Add a viability dye such as PI just before analysis to exclude dead cells.
- Data Acquisition:
 - Analyze the samples on a flow cytometer, acquiring data for the FITC channel.

Western Blotting for Detection of H Antigen-Containing Glycoproteins

This protocol details the detection of glycoproteins carrying the H antigen in a protein lysate using biotinylated UEA I.

Materials:

- Protein lysate
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membrane
- Transfer buffer and blotting apparatus

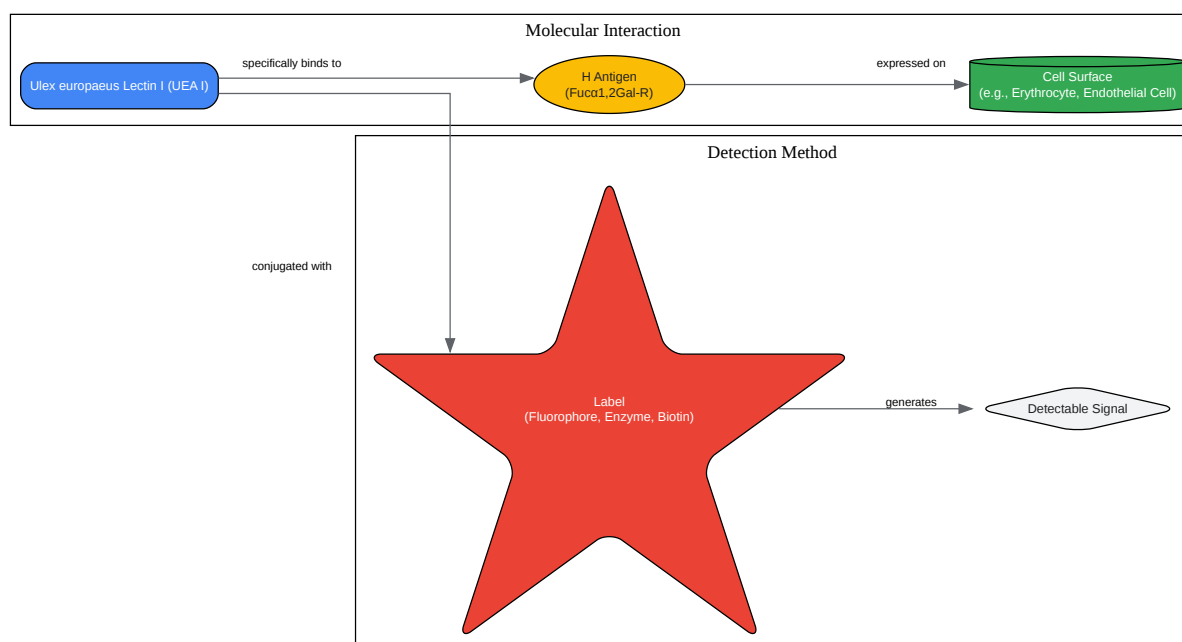
- Blocking buffer (e.g., 3% BSA in TBS-T)
- Biotinylated Ulex europaeus lectin I (UEA I)
- Streptavidin-HRP conjugate
- Chemiluminescent substrate for HRP
- Imaging system

Protocol:

- SDS-PAGE and Protein Transfer:
 - Separate the protein lysate by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking:
 - Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- Lectin Incubation:
 - Dilute biotinylated UEA I to a working concentration of 2-5 µg/mL in blocking buffer.
 - Incubate the membrane with the diluted lectin overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane with TBS-T (3 x 10 minutes).
- Detection:
 - Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
 - Wash the membrane with TBS-T (3 x 10 minutes).

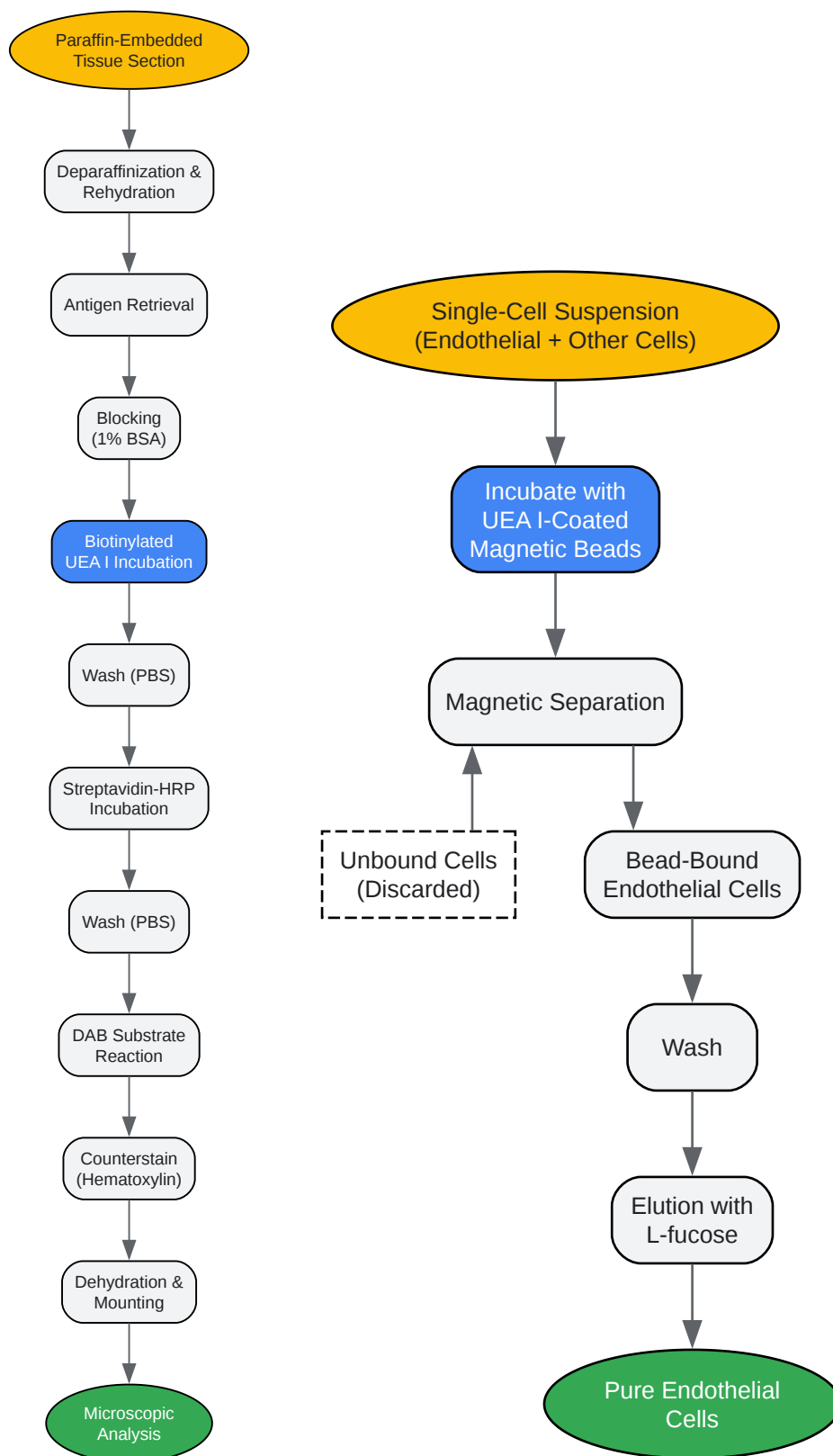
- Signal Development:
 - Incubate the membrane with a chemiluminescent HRP substrate.
 - Capture the signal using an appropriate imaging system.

Visualizations



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Caption: Principle of H antigen detection by *Ulex europaeus* lectin I.



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References

- 1. Ulex europaeus Lectin (UEA I) Biotrend [biotrend.com]
- 2. Ulex europaeus - EY Laboratories, Inc. [eylabs.com]
- 3. Variable Hemagglutination Reactions with Ulex europaeus Lectin and Group O Erythrocytes | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 4. Glossary: Ulex europaeus - Blood Bank Guy [bbguy.org]
- 5. Use of lectins in immunohematology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ulex europaeus I lectin induces activation of matrix-metalloproteinase-2 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Multicolor Flow Cytometry and Immunohistochemistry for the Detection of Disseminated Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msjonline.org [msjonline.org]
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